Ethyl 2,4-dimethylhexa-2,4-dienoate
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Overview
Description
Ethyl 2,4-dimethylhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 . It is an ester derived from 2,4-hexadienoic acid and ethanol. This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a conjugated diene ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethylhexa-2,4-dienoate typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dimethylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 2,4-hexadienoic acid derivatives.
Reduction: Ethyl 2,4-dimethylhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dimethylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethylhexa-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. These reactions are facilitated by the electron-rich double bonds, which act as dienophiles in the presence of suitable catalysts .
Comparison with Similar Compounds
Ethyl 2,4-hexadienoate: Similar structure but lacks the methyl groups.
Methyl 2,4-dimethylhexa-2,4-dienoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2,4-dimethylpent-2-enoate: Similar ester functionality but with a different carbon chain length
Uniqueness: this compound is unique due to its conjugated diene system and the presence of two methyl groups, which influence its reactivity and physical properties. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
62332-68-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2,4-dimethylhexa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(3)7-9(4)10(11)12-6-2/h5,7H,6H2,1-4H3 |
InChI Key |
WHEGCZMTNYZFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=CC)C)C |
Origin of Product |
United States |
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